molecular formula C20H18O2 B106838 5,6-Dimethylchrysene-5,6-diol CAS No. 16218-45-4

5,6-Dimethylchrysene-5,6-diol

Cat. No. B106838
CAS RN: 16218-45-4
M. Wt: 290.4 g/mol
InChI Key: AGXVXVZQRWXDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylchrysene-5,6-diol, also known as DMCD, is a polycyclic aromatic hydrocarbon (PAH) that has been of increasing interest in scientific research due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 266.33 g/mol.

Mechanism Of Action

The mechanism of action of 5,6-Dimethylchrysene-5,6-diol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 5,6-Dimethylchrysene-5,6-diol has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.

Biochemical And Physiological Effects

5,6-Dimethylchrysene-5,6-diol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of caspase enzymes. 5,6-Dimethylchrysene-5,6-diol has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5,6-Dimethylchrysene-5,6-diol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. 5,6-Dimethylchrysene-5,6-diol is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5,6-Dimethylchrysene-5,6-diol is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5,6-Dimethylchrysene-5,6-diol, including the development of more efficient synthesis methods, the investigation of its anti-cancer properties in vivo, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethylchrysene-5,6-diol and its potential toxicity.

Synthesis Methods

5,6-Dimethylchrysene-5,6-diol can be synthesized through several methods, including the oxidation of 5,6-dimethylchrysene using potassium permanganate or sodium dichromate, and the reduction of 5,6-dimethylchrysene-5,6-dione using sodium borohydride or lithium aluminum hydride. The yield of 5,6-Dimethylchrysene-5,6-diol can vary depending on the method used, with the highest yield reported using the oxidation method with potassium permanganate.

Scientific Research Applications

5,6-Dimethylchrysene-5,6-diol has been studied for its potential applications in various fields, including as a fluorescent probe for DNA, a photosensitizer for photodynamic therapy, and a precursor for the synthesis of other compounds. 5,6-Dimethylchrysene-5,6-diol has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

16218-45-4

Product Name

5,6-Dimethylchrysene-5,6-diol

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

5,6-dimethylchrysene-5,6-diol

InChI

InChI=1S/C20H18O2/c1-19(21)17-10-6-5-9-15(17)16-12-11-13-7-3-4-8-14(13)18(16)20(19,2)22/h3-12,21-22H,1-2H3

InChI Key

AGXVXVZQRWXDQZ-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O

synonyms

5,6-Dihydro-5,6-dimethyl-5,6-chrysenediol

Origin of Product

United States

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